2-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-amino-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2)6-11(8(13)3-10)4-7(9)5-12/h7,12H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCRAYOLEBGZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C(=O)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one, commonly referred to by its CAS number 2090878-72-9, is a compound of increasing interest in the field of medicinal chemistry and pharmacology. This article examines its biological activity, synthesizing findings from various studies and sources.
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Inhibition of Enzymatic Activity : Many derivatives of pyrrolidine compounds have been shown to inhibit specific enzymes, such as topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to antiproliferative effects in mammalian cells .
- Antiproliferative Effects : Compounds containing hydroxymethyl groups have demonstrated marked antiproliferative effects against various cancer cell lines. This activity is often associated with their ability to induce apoptosis or inhibit cell division through interaction with cellular signaling pathways .
Case Studies
- Anticancer Activity : In a study focusing on pyrrolidine derivatives, compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the inhibition of topoisomerase II and induction of DNA damage .
- Neuroprotective Effects : Some studies suggest that compounds with structural similarities may have neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .
- Pharmacological Screening : A screening assay for compounds similar to this one indicated potential for use in treating conditions related to type III secretion systems in bacteria, highlighting its possible role in antimicrobial therapy .
Comparative Biological Activity
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Case Studies:
- Antidepressant Activity: Research has indicated that derivatives of this compound may exhibit antidepressant-like effects. Studies involving animal models have shown significant improvements in depressive behaviors when treated with related compounds .
- Neuroprotective Effects: Some studies suggest that the compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease. Mechanistic studies are ongoing to elucidate these effects further .
Biochemical Applications
The compound's ability to act as a ligand can facilitate various biochemical processes.
Applications:
- Enzyme Inhibition: It has been explored as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can be critical in regulating biochemical reactions and may lead to therapeutic applications .
- Metabolite Studies: The compound can be utilized in metabolomics studies to understand its role and transformation within biological systems, contributing to the broader understanding of metabolic pathways .
Materials Science
Due to its unique chemical structure, the compound can be integrated into materials science for developing new materials with specific properties.
Applications:
- Polymer Synthesis: The incorporation of this compound into polymer matrices could enhance the mechanical properties or introduce functional groups that allow for further chemical modifications .
- Nanotechnology: Its potential use in nanotechnology is being explored, particularly in the creation of nanocarriers for drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs .
Data Table: Summary of Applications
Chemical Reactions Analysis
Reduction of the Amino Group
The primary amine (-NH₂) undergoes reduction reactions. For example, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the amino group to form a secondary amine. This reactivity is analogous to reductions observed in structurally related amino ketones (e.g., 2-amino-1-(4-aminopyridin-3-yl)ethan-1-one) .
Key Reaction:
Oxidation of the Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) substituent on the pyrrolidine ring can be oxidized to a carbonyl group using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This mirrors oxidation pathways in pyrrolidine derivatives .
Key Reaction:
Nucleophilic Substitution at the Ketone
The ketone group participates in nucleophilic substitutions. For instance, hydrazines or hydroxylamine can form hydrazones or oximes, respectively. This reactivity aligns with studies on ketone-containing heterocycles .
Example Reaction:
Mannich Reactions
The amino group facilitates Mannich reactions with aldehydes and amines under non-catalyzed conditions. For example, treatment with formaldehyde (HCHO) and primary amines yields thieno[2,3-d]pyrimidine derivatives, as demonstrated in dihydrothiophene systems .
General Conditions:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HCHO + RNH₂ | EtOH | Reflux | 63–75 |
| HCHO + RNH₂ | DMF | Reflux | 43–44 |
Cyclization Reactions
The hydroxymethyl group and amino-ketone motif enable intramolecular cyclization. Copper-catalyzed aminooxygenation, as seen in indoline synthesis , suggests potential for forming fused heterocycles.
Proposed Pathway:
-
Deprotonation of the amino group.
-
cis-Aminocupration across the ketone.
-
Radical trapping with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) for C–O bond formation.
Protection/Deprotection of Functional Groups
-
Amino Group : Boc (tert-butyloxycarbonyl) protection under basic conditions.
-
Hydroxymethyl Group : Silylation (e.g., TBSCl) for temporary protection during multi-step syntheses .
Catalytic Hydrogenation
The pyrrolidine ring’s tertiary amine can undergo hydrogenation under Pd/C or Raney Ni catalysis, though steric hindrance from dimethyl groups may reduce efficiency .
Comparison with Similar Compounds
Structural Features
The target compound’s key distinction lies in its 4-(hydroxymethyl)-3,3-dimethylpyrrolidine substituent. Below is a comparative analysis of structurally related α-ketoamines:
Key Observations :
- The hydroxymethyl group in the target compound enhances hydrophilicity compared to lipophilic groups like trifluoromethyl or methoxy in analogs.
- Pyrrolidine vs. Aryl/Pyridine : The pyrrolidine ring introduces conformational rigidity and a tertiary amine, whereas aryl/pyridine groups enable π-π interactions critical for binding in biological systems .
Stability Considerations :
- The target compound’s 3,3-dimethylpyrrolidine substituent likely enhances steric protection of the amine, reducing oxidative degradation compared to less hindered analogs.
Physicochemical Properties
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Construction of the 3,3-dimethylpyrrolidin-1-yl core with a hydroxymethyl substituent at the 4-position.
- Introduction of the ethanone group bearing an amino substituent at the 1-position of the pyrrolidine nitrogen.
- Use of condensation reactions and selective functional group transformations to achieve the final compound.
This approach aligns with the preparation of related cyclolactam and azaaryl carboxamide derivatives, where halogenated or carboxylated precursors undergo condensation with amines to form the target structure.
Detailed Preparation Process from Patent Literature
A key patented process describes the preparation of compounds structurally related to 2-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one via the following steps:
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 3,3-dimethylpyrrolidin-2-one intermediate | Cyclization reactions involving appropriate precursors, possibly starting from substituted amino acids or lactams | Critical for establishing the pyrrolidine ring with dimethyl substitution |
| 2 | Functionalization at the 4-position with hydroxymethyl group | Introduction of hydroxymethyl substituent via nucleophilic substitution or reduction of aldehyde intermediates | Ensures correct positioning of hydroxymethyl group |
| 3 | Condensation with amino ethanone derivative | Reaction of halogenated or carboxylated pyrrolidine intermediate with amino ethanone or its salt | Forms the final amide linkage and completes the target molecule |
The condensation reaction is typically performed under controlled conditions with halogen (chlorine or bromine) or carboxyl functional groups serving as leaving groups to facilitate amide bond formation.
Related Synthetic Methodologies and Analogous Compounds
Preparation of pyrrolidine derivatives with hydroxymethyl groups often involves:
- Activation of hydroxy groups by mesylation or tosylation followed by nucleophilic substitution.
- Use of triphenylphosphine and diethyl azodicarboxylate (DEAD) in Mitsunobu-type reactions to invert stereochemistry or introduce substituents.
- Cyclization strategies starting from hydroxy-pyrrolidinones to achieve the desired stereochemistry and substitution pattern.
These methods provide useful insights into potential routes for synthesizing the target compound with high stereochemical control and yield.
Summary Table of Preparation Methods
Research Findings and Considerations
- The stereochemistry of the pyrrolidine ring is critical for biological activity and is carefully controlled during synthesis.
- The condensation reaction conditions (temperature, solvent, reagent equivalents) significantly affect yield and purity.
- Purification typically involves silica gel chromatography with gradient elution to separate closely related stereoisomers or impurities.
- The compound is sensitive to moisture and requires storage under controlled conditions to maintain stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
